molecular formula C18H20N2O2 B11194492 4-tert-butyl-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide

4-tert-butyl-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11194492
M. Wt: 296.4 g/mol
InChI Key: WEDTWWLDPBPTAO-XDHOZWIPSA-N
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Description

4-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of benzoic acid derivatives It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

  • Dissolve 4-tert-butylbenzohydrazide and 3-hydroxybenzaldehyde in ethanol.
  • Heat the mixture under reflux for several hours.
  • Allow the reaction mixture to cool to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedure. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The hydrazone functional group can be reduced to form the corresponding hydrazine derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Alkyl halides or sulfonates can be used as reagents for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ether derivatives.

Scientific Research Applications

4-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Analytical Chemistry: It can serve as a reagent in the detection and quantification of certain metal ions.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The hydrazone functional group can form stable complexes with metal ions, which is useful in analytical applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide
  • 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

4-tert-butyl-N’-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H20N2O2/c1-18(2,3)15-9-7-14(8-10-15)17(22)20-19-12-13-5-4-6-16(21)11-13/h4-12,21H,1-3H3,(H,20,22)/b19-12+

InChI Key

WEDTWWLDPBPTAO-XDHOZWIPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)O

Origin of Product

United States

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